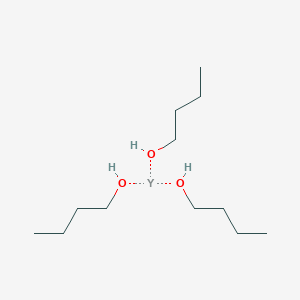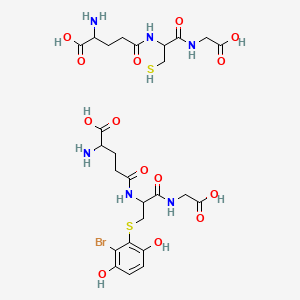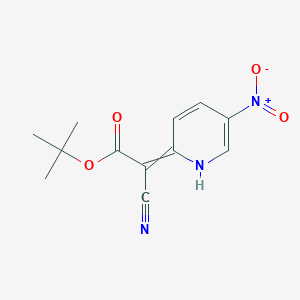
POLY(DICHLOROPHOSPHAZENE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(dichlorophosphazene), also known as dichlorophosphazine polymer or phosphonitrilechloride polymer, is a chemical compound with the formula (PNCl2)n . It is an inorganic chloropolymer, whose backbone is a chain of alternating phosphorus and nitrogen atoms, connected by alternating single and double covalent bonds .
Synthesis Analysis
Poly(dichlorophosphazene) can be prepared by the polymerization of hexachlorophosphazene ((PNCl2)3) by heating to approximately 250°C . A modified bulk polymerization method has been reported, which provides a convenient route to laboratory-scale amounts of (NPCl2)n with moderate molecular weights and polydispersity . A one-pot synthesis of poly(dichlorophosphazene) from ammonium sulfate and phosphorus pentachloride has also been developed .Molecular Structure Analysis
The structure of poly(dichlorophosphazene) has been analyzed using X-ray diffraction techniques . The chain-repeat distance is 4.92 Å . The data suggest a cis-trans planar chain conformation and a chain-packing arrangement that allows appreciable “rotational” disorder between adjacent chains .Chemical Reactions Analysis
Most derivatives of poly(dichlorophosphazene) arise via nucleophilic substitution reactions . The synthesis of poly(dichlorophosphazene) has attracted attention since it was originally reported by Stokes in 1897 . The Stokes method was based on the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, N3P3Cl6 .Physical And Chemical Properties Analysis
Poly(dichlorophosphazene) is not water-resistant but is soluble in organic solvents such as THF and benzene . It can be derivatized by replacement of the chlorine atoms with -OR or -NR2 groups (R = alkyl, aryl) to yield many other polyphosphazenes . Some of these organically modified polymers are hydrolytically stable and exhibit properties such as low glass transition temperatures .Safety And Hazards
Propiedades
Número CAS |
26085-02-9 |
|---|---|
Nombre del producto |
POLY(DICHLOROPHOSPHAZENE) |
Fórmula molecular |
Cl6N3P3X2 |
Peso molecular |
347.661 |
Sinónimos |
dichlorophosphazinepolymer; phosphonitrilechloride,polymer; phosphonitrilepolymer; phosphonitrilicchloridepolymer; poly(nitrilo(dichlorophosphoranylidyne)) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)



![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)
![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
